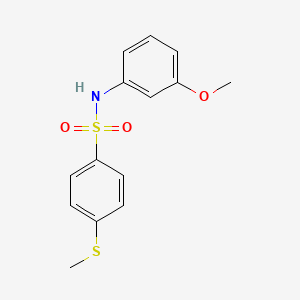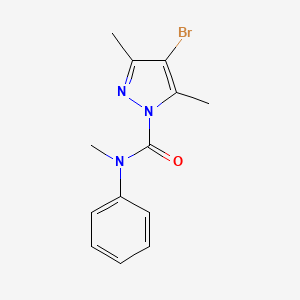![molecular formula C15H11ClN6 B5780556 3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound belongs to the class of triazolopyridazine derivatives and has shown promising results in several scientific studies.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, several scientific studies have suggested that it exerts its biological activities by modulating various molecular targets such as enzymes, receptors, and signaling pathways. This compound has shown promising activities against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to have several biochemical and physiological effects. It has been reported to modulate the activity of various enzymes such as kinases, proteases, and phosphatases. This compound has also been shown to modulate the activity of various receptors such as G-protein-coupled receptors (GPCRs) and ion channels. In addition, it has been reported to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
実験室実験の利点と制限
The advantages of using 3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high potency, selectivity, and low toxicity. This compound has also been reported to have good pharmacokinetic properties such as good oral bioavailability and good blood-brain barrier penetration. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the research on 3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine. Some of the possible future directions include:
1. Further optimization of the synthesis method to improve the yield and scalability of the process.
2. Investigation of the structure-activity relationship (SAR) of this compound to identify more potent and selective derivatives.
3. Study of the pharmacokinetic and pharmacodynamic properties of this compound in vivo to evaluate its potential as a therapeutic agent.
4. Investigation of the molecular targets and signaling pathways modulated by this compound to gain a better understanding of its mechanism of action.
5. Evaluation of the safety and toxicity profile of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a promising compound with potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. Its high potency, selectivity, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile.
合成法
The synthesis of 3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-amino-5-(4-chlorophenyl)-3-mercapto-1,2,4-triazole with 4-methyl-1H-pyrazole-5-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.
科学的研究の応用
3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several scientific studies have reported its promising activities against various diseases such as cancer, inflammation, and infectious diseases. This compound has also been studied for its potential applications as a diagnostic tool for various diseases.
特性
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6/c1-10-8-17-21(9-10)14-7-6-13-18-19-15(22(13)20-14)11-2-4-12(16)5-3-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCTUTQYAXBAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)


![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)
![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)



![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
